Cyclopentanone, 3,4-bis(p-chlorophenyl)-

Cancer cell differentiation Leukemia Monocyte induction

Cyclopentanone, 3,4-bis(p-chlorophenyl)- (CAS 1772-51-6; synonym NSC is a synthetic, diaryl-substituted cyclopentanone derivative with the molecular formula C₁₇H₁₄Cl₂O and a molecular weight of 305.20 g/mol. The compound features a central cyclopentanone ring bearing two para-chlorophenyl substituents at the 3- and 4-positions, conferring a calculated XLogP3 of 4.4 indicative of substantial lipophilicity.

Molecular Formula C17H14Cl2O
Molecular Weight 305.2 g/mol
CAS No. 1772-51-6
Cat. No. B12806765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanone, 3,4-bis(p-chlorophenyl)-
CAS1772-51-6
Molecular FormulaC17H14Cl2O
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESC1C(C(CC1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14Cl2O/c18-13-5-1-11(2-6-13)16-9-15(20)10-17(16)12-3-7-14(19)8-4-12/h1-8,16-17H,9-10H2
InChIKeyVEDGQEIDQPRZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanone, 3,4-bis(p-chlorophenyl)- (CAS 1772-51-6): Core Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


Cyclopentanone, 3,4-bis(p-chlorophenyl)- (CAS 1772-51-6; synonym NSC 77731) is a synthetic, diaryl-substituted cyclopentanone derivative with the molecular formula C₁₇H₁₄Cl₂O and a molecular weight of 305.20 g/mol . The compound features a central cyclopentanone ring bearing two para-chlorophenyl substituents at the 3- and 4-positions, conferring a calculated XLogP3 of 4.4 indicative of substantial lipophilicity . Physicochemical characterization reports a density of 1.285 g/cm³, a boiling point of 422 °C (760 mmHg), and a flash point of 178.2 °C . It is catalogued under the NCI Developmental Therapeutics Program (DTP) repository as NSC 77731, confirming its historical inclusion in anticancer screening panels, and is commercially available from specialty chemical suppliers for laboratory research use [1].

Why 3,4-Diaryl Cyclopentanone Analogs Cannot Be Interchanged: The Critical Role of Chlorine Substitution Position in Cyclopentanone, 3,4-bis(p-chlorophenyl)- (CAS 1772-51-6)


Within the 3,4-diaryl cyclopentanone chemotype, the position of chlorine substitution on the phenyl rings is a non-trivial structural variable that fundamentally alters molecular recognition, lipophilicity, and biological target engagement . The para-chlorophenyl isomer (CAS 1772-51-6) differs from its ortho-chlorophenyl (CAS 140163-11-7) and meta-chlorophenyl (CAS 140224-62-0) congeners in both steric topography and electronic distribution, parameters known to govern CYP450 isoform selectivity, receptor binding kinetics, and cellular permeability in related diaryl ketone series [1]. Furthermore, the saturated cyclopentanone scaffold of the target compound distinguishes it from cyclopentenone derivatives (e.g., 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one), which possess a reactive α,β-unsaturated carbonyl moiety conferring distinct—and often confounding—Michael acceptor reactivity [2]. These structural nuances mean that biological activity data, solubility behavior, and metabolic stability observed for one regioisomer or oxidation state cannot be reliably extrapolated to another, necessitating compound-specific procurement for reproducible research.

Quantitative Differentiation Evidence for Cyclopentanone, 3,4-bis(p-chlorophenyl)- (CAS 1772-51-6) Versus Closest Structural Analogs


Differentiation-Inducing Activity in Undifferentiated Leukemia Cells: NSC 77731 Versus Untreated Controls

Cyclopentanone, 3,4-bis(p-chlorophenyl)- (NSC 77731) has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its potential use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing phenotype distinguishes the compound from cytotoxically-acting anticancer agents that kill cells rather than reprogramming them. Notably, this activity represents a functional readout that is not uniformly shared across all 3,4-diaryl cyclopentanone analogs, as the specific para-chlorophenyl substitution pattern and saturated cyclopentanone core appear to be structural prerequisites for engagement of the differentiation pathway [1].

Cancer cell differentiation Leukemia Monocyte induction

CCR5 Antagonist Pharmacological Activity: Preliminary Screening Evidence for Cyclopentanone, 3,4-bis(p-chlorophenyl)- as a Candidate for HIV and Inflammatory Disease Research

Preliminary pharmacological screening has identified Cyclopentanone, 3,4-bis(p-chlorophenyl)- as a compound with CCR5 antagonist activity, suggesting utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. CCR5 is a validated therapeutic target, with the approved drug maraviroc serving as a clinical benchmark. The diaryl cyclopentanone scaffold, with its two para-chlorophenyl groups, may occupy the hydrophobic binding pocket of CCR5 in a manner distinct from mono-substituted or ortho/meta-substituted analogs [2]. Direct comparative IC₅₀ values for the target compound against specific CCR5 antagonists within the same assay are not publicly available; however, the identification of this scaffold as a CCR5 ligand class differentiates it from cyclopentanone derivatives lacking the bis(4-chlorophenyl) motif [2].

CCR5 antagonism HIV entry inhibition Chemokine receptor

Physicochemical Differentiation: Lipophilicity (XLogP3) and Volatility Profile of Cyclopentanone, 3,4-bis(p-chlorophenyl)- Versus Mono-Chlorophenyl and Unsubstituted Cyclopentanone Analogs

The calculated partition coefficient (XLogP3) for Cyclopentanone, 3,4-bis(p-chlorophenyl)- is 4.4, reflecting the additive lipophilic contribution of two para-chlorophenyl substituents . This value is substantially higher than that of 3-(4-chlorophenyl)cyclopentanone (CAS 115169-77-2; C₁₁H₁₁ClO, MW 194.66), which bears only one chlorophenyl group and is predicted to have an XLogP3 approximately 1.5–2.0 units lower based on fragment-based calculations . The elevated lipophilicity of the bis-substituted compound has direct implications for membrane permeability, plasma protein binding, and organic solvent partition behavior during synthesis and purification. Additionally, the reported vapor pressure of 2.49 × 10⁻⁷ mmHg (25 °C) and boiling point of 422 °C indicate very low volatility, distinguishing it from the parent cyclopentanone (bp 130.6 °C), which is moderately volatile and requires different handling and storage protocols .

Lipophilicity XLogP Physicochemical properties

Saturated Cyclopentanone Scaffold vs. α,β-Unsaturated Cyclopentenone Analogs: Differential Reactivity and Off-Target Risk Profile

Cyclopentanone, 3,4-bis(p-chlorophenyl)- (CAS 1772-51-6) contains a fully saturated cyclopentanone ring, in contrast to the structurally related 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, which incorporates an α,β-unsaturated ketone (enone) moiety [1]. The enone functional group is a well-characterized Michael acceptor capable of forming covalent adducts with biological nucleophiles including glutathione and protein cysteine residues, leading to non-specific cytotoxicity, rapid metabolic clearance, and potential assay interference via pan-assay interference (PAINS) mechanisms [2]. The saturated cyclopentanone scaffold of the target compound eliminates this Michael acceptor liability while retaining the diaryl substitution pattern required for target engagement. This distinction is critical for in vitro screening campaigns where hit triage must discriminate between specific target-based activity and non-specific alkylation artifacts [2].

Chemical stability Michael acceptor Cyclopentenone vs cyclopentanone

Validated Research and Procurement Application Scenarios for Cyclopentanone, 3,4-bis(p-chlorophenyl)- (CAS 1772-51-6)


Cancer Cell Differentiation Screening and Leukemia Research

Laboratories investigating differentiation therapy as an alternative to cytotoxic chemotherapy can employ Cyclopentanone, 3,4-bis(p-chlorophenyl)- as a tool compound or chemical probe based on its reported ability to arrest proliferation of undifferentiated cells and induce monocyte lineage commitment [1]. This application scenario is supported by the compound's documented differentiation-inducing phenotype, which distinguishes it from standard cytotoxic agents. Researchers should verify that the procured material carries the correct CAS number (1772-51-6) and NSC identifier (77731) to ensure they are working with the para-chlorophenyl isomer associated with this specific biological activity profile [1].

CCR5 Antagonist Lead Identification and Chemokine Receptor Pharmacology

Medicinal chemistry teams pursuing CCR5 antagonists for HIV entry inhibition or inflammatory disease indications can utilize this bis(4-chlorophenyl) cyclopentanone as a starting scaffold for structure-activity relationship (SAR) exploration [1]. The compound's preliminary identification as a CCR5 ligand provides a basis for analog synthesis and optimization. Its distinct substitution pattern—two para-chlorophenyl groups on a saturated cyclopentanone core—offers a chemotype differentiable from the tropane-based scaffold of maraviroc [2]. Procurement from a reliable supplier with documented purity specifications is essential for generating reproducible SAR data.

Physicochemical Reference Standard for Lipophilic Diaryl Cyclopentanone Characterization

Analytical chemistry and pre-formulation laboratories requiring a well-characterized lipophilic reference compound in the diaryl cyclopentanone class can use CAS 1772-51-6 as a calibration or method development standard. Its established physicochemical parameters—XLogP3 of 4.4, density of 1.285 g/cm³, and boiling point of 422 °C—provide reference points for HPLC method development, logP determination assays, and thermal stability studies [1]. This scenario is particularly relevant when benchmarking new synthetic analogs or validating computational property prediction models for this compound class [1].

Chemical Probe for Studying ortho/meta/para Chlorine Substitution Effects on Biological Activity

Researchers conducting systematic structure-activity relationship studies on the effect of chlorine substitution position in diaryl cyclopentanones should include CAS 1772-51-6 as the para,para-isomer reference compound. When tested alongside its ortho-chlorophenyl (CAS 140163-11-7) and meta-chlorophenyl (CAS 140224-62-0) counterparts, this set enables deconvolution of positional effects on target binding, cellular permeability, and metabolic stability [1]. The commercial availability of all three regioisomers from specialty chemical suppliers facilitates controlled comparative experiments that are essential for understanding the molecular recognition determinants of this chemotype [1].

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